Sodium 1-cyclohexyl-5,5-diethylbarbiturate
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Overview
Description
Sodium 1-cyclohexyl-5,5-diethylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. It is a sodium salt of 1-cyclohexyl-5,5-diethylbarbituric acid, and it has been used in various scientific and medical applications due to its ability to depress the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-cyclohexyl-5,5-diethylbarbiturate typically involves the reaction of 1-cyclohexyl-5,5-diethylbarbituric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-cyclohexyl-5,5-diethylbarbiturate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding barbituric acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the barbiturate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted barbiturates and their derivatives, which can have different pharmacological properties.
Scientific Research Applications
Sodium 1-cyclohexyl-5,5-diethylbarbiturate has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as a sedative and anesthetic agent.
Industry: Utilized in the manufacture of pharmaceuticals and as a chemical intermediate in the production of other compounds.
Mechanism of Action
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor complex, and the pathways involved are primarily related to the modulation of synaptic transmission.
Comparison with Similar Compounds
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar sedative properties.
Phenobarbital: A widely used barbiturate with anticonvulsant activity.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: Sodium 1-cyclohexyl-5,5-diethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its cyclohexyl group contributes to its lipophilicity and influences its interaction with biological membranes and receptors.
Properties
CAS No. |
94231-29-5 |
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Molecular Formula |
C14H21N2NaO3 |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
sodium;1-cyclohexyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h10H,3-9H2,1-2H3,(H,15,17,19);/q;+1/p-1 |
InChI Key |
YASPKSANBFFQBP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)C2CCCCC2)CC.[Na+] |
Origin of Product |
United States |
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